4-cyclopropyl-1,2-dimethyl-1H-imidazol-5-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-cyclopropyl-1,2-dimethyl-1H-imidazol-5-amine hydrochloride is a synthetic compound belonging to the imidazole family Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyclopropyl-1,2-dimethyl-1H-imidazol-5-amine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of amido-nitriles with suitable reagents to form the imidazole ring . The reaction conditions often include the use of catalysts such as nickel or N-heterocyclic carbenes (NHCs) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-cyclopropyl-1,2-dimethyl-1H-imidazol-5-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like tert-butylhydroperoxide (TBHP) and reducing agents such as sodium borohydride. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and the presence of catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield imidazole derivatives with additional functional groups, while substitution reactions can produce a variety of substituted imidazoles.
Scientific Research Applications
4-cyclopropyl-1,2-dimethyl-1H-imidazol-5-amine hydrochloride has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-cyclopropyl-1,2-dimethyl-1H-imidazol-5-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1,3-Dimesityl-4,5-dihydro-1H-imidazol-3-ium Tetrafluoroborate: Another imidazole derivative with distinct chemical properties and applications.
4-{[4-(1-Cyclopropyl-2-methyl-1H-imidazol-5-yl)pyrimidin-2-yl]amino}: A compound with a similar imidazole core but different substituents, leading to unique biological activities.
Uniqueness
4-cyclopropyl-1,2-dimethyl-1H-imidazol-5-amine hydrochloride is unique due to its specific substituents, which confer distinct chemical and biological properties. Its cyclopropyl and dimethyl groups contribute to its stability and reactivity, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C8H14ClN3 |
---|---|
Molecular Weight |
187.67 g/mol |
IUPAC Name |
5-cyclopropyl-2,3-dimethylimidazol-4-amine;hydrochloride |
InChI |
InChI=1S/C8H13N3.ClH/c1-5-10-7(6-3-4-6)8(9)11(5)2;/h6H,3-4,9H2,1-2H3;1H |
InChI Key |
OGIATPIXLJSHCF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(N1C)N)C2CC2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.